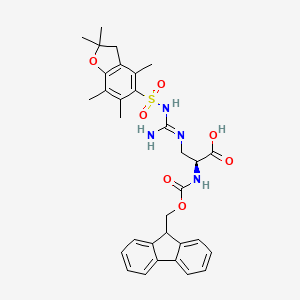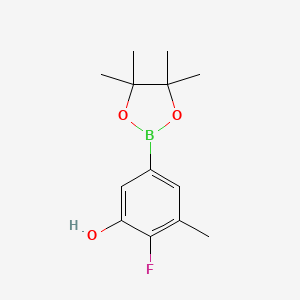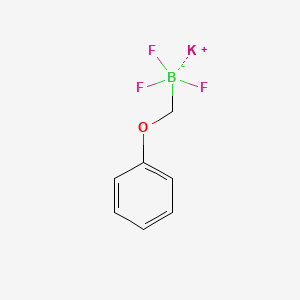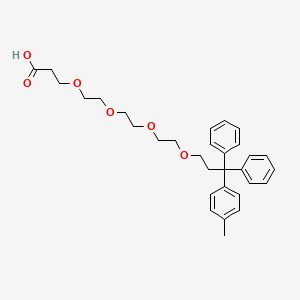
5-Bromo-4-methyl-2-phenyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methyl-2-phenyl-pyridine is a chemical compound with the molecular weight of 248.12 . The IUPAC name for this compound is 5-bromo-4-methyl-2-phenylpyridine .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-2-phenyl-pyridine is 1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-methyl-2-phenyl-pyridine are not available, substituted pyridines have been noted for their diverse functional groups and their importance in numerous bioactive molecules .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-phenyl-pyridine is a liquid at room temperature . It is stored at a temperature of 2-8°C .科学的研究の応用
Organic Synthesis: Suzuki–Miyaura Coupling
“5-Bromo-4-methyl-2-phenyl-pyridine” is a valuable compound in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound can act as a boron reagent, which is known for its mild and functional group tolerant reaction conditions, stability, and environmental benignity.
Medicinal Chemistry: Drug Design
In medicinal chemistry, pyridine derivatives like “5-Bromo-4-methyl-2-phenyl-pyridine” are often explored for their potential as drug precursors. They can improve water solubility of drugs due to their weak basicity, which is a desirable property in drug design .
Material Science: Electronic Materials
The compound’s derivatives are used in material science, particularly in the development of electronic materials. Its role in the synthesis of boron (III) compounds, which are important for electronic applications, highlights its significance in this field .
Analytical Chemistry: Chromatography
In analytical chemistry, “5-Bromo-4-methyl-2-phenyl-pyridine” can be used as a standard or reference compound in chromatographic analysis to identify or quantify substances .
Environmental Science: Green Chemistry
The compound’s application in Suzuki–Miyaura coupling also extends to environmental science. The use of environmentally benign organoboron reagents in such reactions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Industrial Applications: Specialty Chemicals
Industrially, “5-Bromo-4-methyl-2-phenyl-pyridine” is part of the synthesis of specialty chemicals used in various therapeutic segments, including anti-viral, anti-diabetic, and anti-inflammatory applications .
Agrochemistry: Pesticide Development
Pyridine derivatives are also significant in the agrochemical industry for the development of pesticides. Their structural properties can be tailored to interact with specific biological targets in pests .
Advanced Material Development: Spiro-Fused Compounds
Lastly, in advanced material development, the compound is used in the synthesis of spiro-fused ladder-type boron (III) compounds, which have applications in optoelectronics due to their unique photophysical properties .
Safety and Hazards
将来の方向性
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of such a method could be a potential future direction in the research of pyridine compounds.
作用機序
Target of Action
It is known that bromopyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds . This process can potentially affect various biochemical pathways, depending on the specific reactants and conditions involved.
Result of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, leading to the formation of carbon–carbon bonds . This could potentially result in the synthesis of various organic compounds, depending on the specific reactants and conditions involved.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-methyl-2-phenyl-pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound can participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action could potentially be influenced by the presence of various functional groups and the specific reaction conditions.
特性
IUPAC Name |
5-bromo-4-methyl-2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXIJRHGJXCNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-phenyl-pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)
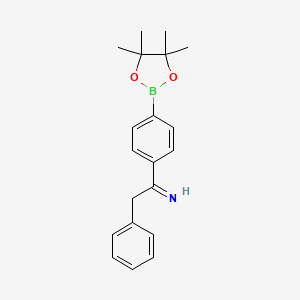
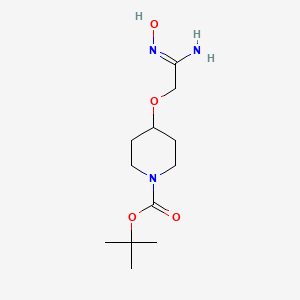

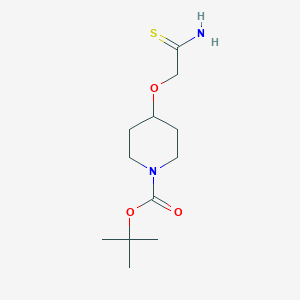
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
